molecular formula C28H24Cl2N4O2 B4301913 N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide

N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide

Cat. No. B4301913
M. Wt: 519.4 g/mol
InChI Key: ZFDMFMBPUFDHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide, also known as BCDMH, is a widely used biocide and disinfectant in various industries. It is a white crystalline powder that is soluble in water and has a strong oxidizing property. BCDMH is commonly used in swimming pools, water treatment plants, and as a preservative in the paper and textile industries. In recent years, there has been a growing interest in the scientific research application of BCDMH due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the activation of the caspase pathway. N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes.
Biochemical and physiological effects:
N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide has also been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide in lab experiments is its high efficacy against a wide range of microorganisms. N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide is also relatively stable and has a long shelf life. However, N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide can be toxic to aquatic organisms and may have adverse effects on human health if not handled properly.

Future Directions

There are several potential future directions for research on N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide. One area of interest is the development of new formulations of N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide that are more effective against specific types of cancer cells. Another area of interest is the investigation of the potential use of N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide and its potential side effects.

Scientific Research Applications

N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide has been extensively studied for its potential as an anti-cancer agent. Studies have shown that N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-N',2-N'-bis[(4-chlorophenyl)-phenylmethyl]ethanedihydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24Cl2N4O2/c29-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)31-33-27(35)28(36)34-32-26(20-9-5-2-6-10-20)22-13-17-24(30)18-14-22/h1-18,25-26,31-32H,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDMFMBPUFDHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NNC(=O)C(=O)NNC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide
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N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide
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N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide
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